
Tafenoquin-Succinat
Übersicht
Beschreibung
Tafenoquine succinate is an antimalarial agent belonging to the 8-aminoquinoline class of compounds. It is used for the prophylaxis and radical cure of malaria caused by Plasmodium vivax and Plasmodium falciparum. Tafenoquine succinate is effective against both the liver (pre-erythrocytic) and blood (erythrocytic) stages of the malaria parasite, making it a valuable tool in the fight against malaria .
Wissenschaftliche Forschungsanwendungen
Radical Cure of Plasmodium vivax Malaria
Tafenoquine is primarily used for the radical cure of P. vivax malaria. Clinical trials have demonstrated that a single dose of tafenoquine can significantly reduce the recurrence of malaria compared to standard therapies. A study pooling data from 1,102 patients indicated that increasing the dose from 300 mg to 450 mg could enhance efficacy by reducing relapse rates by up to 90% .
Malaria Prophylaxis
In addition to its therapeutic use, tafenoquine has been approved for malaria prophylaxis in travelers to endemic areas. The FDA approved tafenoquine (brand name Arakoda™) for this indication in August 2018, marking it as a critical advancement in preventive measures against malaria .
Side Effects and Monitoring
While tafenoquine is generally well-tolerated, it is associated with specific side effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, which can lead to hemolytic anemia. Careful screening for G6PD deficiency is crucial before administering tafenoquine to mitigate risks .
Comparative Efficacy with Primaquine
In comparative studies, tafenoquine has shown superior efficacy over primaquine in terms of blood schizonticidal activity against resistant strains of Plasmodium falciparum. The in vitro studies indicated that tafenoquine's potency was significantly higher than primaquine against various drug-resistant clones .
Synthesis and Environmental Considerations
Recent advancements have been made in the synthesis of tafenoquine succinate, focusing on environmentally sustainable methods that reduce toxic waste associated with traditional pharmaceutical manufacturing processes. An efficient synthesis route has been developed that utilizes commercially available starting materials and minimizes the use of hazardous solvents .
Phase III Clinical Trials
The pivotal Phase III clinical trials (TAF112582 Part 1 and TAF116564) evaluated the safety and efficacy of tafenoquine in diverse populations across multiple geographic regions. These studies provided robust evidence supporting its use as a single-dose radical cure for P. vivax malaria and highlighted its favorable pharmacokinetic profile .
Real-World Applications
Case studies from endemic regions have illustrated the practical benefits of tafenoquine in real-world settings, showcasing its role in reducing malaria morbidity and mortality rates among vulnerable populations .
Data Summary Table: Tafenoquine Succinate Applications
Wirkmechanismus
Target of Action
Tafenoquine succinate is an antiparasitic agent primarily targeting the Plasmodium species , including P. falciparum and P. vivax . These species are responsible for causing malaria, a disease prevalent in many tropical countries .
Mode of Action
It’s known that tafenoquine is active against both the pre-erythrocytic (liver) and erythrocytic (asexual) forms, as well as the gametocytes of the plasmodium species . The active moiety of Tafenoquine, 5,6 ortho quinone Tafenoquine, appears to undergo redox cycling by P. falciparum, which is upregulated in gametocytes and liver stages .
Biochemical Pathways
Tafenoquine interferes with the growth of parasites in the human body . It is metabolized by several metabolic pathways, including O-demethylation, N-dealkylation, N-oxidation, and oxidative deamination, as well as C-hydroxylation of the 8-aminoalkylamino side .
Pharmacokinetics
Tafenoquine is absorbed slowly, reaching peak plasma concentrations in 8–12 hours . It has a long half-life (2–3 weeks), which allows for a single treatment to be sufficient . The primary determinant of efficacy is the Tafenoquine dose . Under an Emax model, the currently recommended 300 mg dose in a 60 kg adult (5 mg/kg) results in 70% of the maximal obtainable hypnozoiticidal effect .
Result of Action
Tafenoquine is used for the treatment and prevention of relapse of Vivax malaria in patients 16 years and older . It is effective against the dormant forms of the parasite, known as hypnozoites, which can remain dormant for weeks or even months in the hepatocytes . This dormant form produces ongoing relapses .
Action Environment
The action, efficacy, and stability of Tafenoquine can be influenced by various environmental factors. For instance, the presence of other medications, such as chloroquine, that kill the parasites in the bloodstream can enhance the effectiveness of Tafenoquine . Additionally, the drug’s action can be affected by the patient’s health status, such as the presence of glucose-6-phosphate dehydrogenase (G6PD) deficiency, which may lead to red blood cell breakdown .
Biochemische Analyse
Biochemical Properties
Tafenoquine succinate interacts with various biomolecules in its role as an antiparasitic agent. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, is redox cycled by P. falciparum which are upregulated in gametocytes and liver stages .
Cellular Effects
Tafenoquine succinate has significant effects on various types of cells and cellular processes. It is known to present dormant forms in the hepatocytes named hypnozoites which can remain dormant for weeks or even months . This dormant form produces ongoing relapses .
Molecular Mechanism
The mechanism of action of tafenoquine succinate is not well established but studies have reported a longer and more effective action when compared to primaquine . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tafenoquine succinate shows changes in its effects over time in laboratory settings. It is eliminated slowly and can be given as a single dose for radical cure or as weekly chemoprophylaxis .
Dosage Effects in Animal Models
In animal models, the effects of tafenoquine succinate vary with different dosages. Tafenoquine dose is the primary determinant of efficacy . Increasing the dose would result in a reduction in the risk of P. vivax recurrence .
Metabolic Pathways
Tafenoquine succinate is involved in several metabolic pathways. It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .
Transport and Distribution
Tafenoquine succinate presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% .
Subcellular Localization
The exact subcellular localization of tafenoquine succinate is not well defined. It is known that it has activity against pre-erythrocytic (liver) and erythrocytic (asexual) forms as well as gametocytes of Plasmodium species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tafenoquine succinate involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:
Synthesis of 2,6-dimethoxy-4-methylquinoline: This intermediate is prepared through a series of reactions involving the protection of the amino group, introduction of methoxy groups, and cyclization.
Formation of 8-nitro-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline:
Reduction of the nitro group: The nitro group is reduced to an amino group to form 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline.
Formation of tafenoquine succinate: The final step involves the reaction of the aminoquinoline intermediate with succinic acid to form tafenoquine succinate
Industrial Production Methods: Industrial production of tafenoquine succinate follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tafenoquine succinate undergoes various chemical reactions, including:
Oxidation: Tafenoquine can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates is reduced to an amino group during synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like methanol and trifluoromethylphenol are used under acidic or basic conditions
Major Products: The major products formed from these reactions include various intermediates leading to the final product, tafenoquine succinate .
Vergleich Mit ähnlichen Verbindungen
- Primaquine
- Chloroquine
- Artemisinin
Tafenoquine succinate stands out due to its long half-life and ability to target both liver and blood stages of the malaria parasite, making it a unique and valuable antimalarial agent.
Biologische Aktivität
Tafenoquine succinate is a novel antimalarial compound primarily used for the radical cure of Plasmodium vivax malaria. Its biological activity, pharmacokinetics, and therapeutic efficacy have been extensively studied, revealing significant insights into its mechanism of action and clinical applications.
Tafenoquine is an 8-aminoquinoline that exhibits activity against both the liver and blood stages of malaria parasites. The drug requires activation by the cytochrome P450 enzyme CYP2D6, which converts it into its active metabolite, 5,6 ortho-quinone tafenoquine. This metabolite is crucial for its hypnozoiticidal effect, targeting dormant liver stages of P. vivax and preventing relapse .
Key Mechanisms:
- Oxidative Metabolite Production : The production of oxidative metabolites is central to tafenoquine's efficacy against malaria .
- High Plasma Protein Binding : Tafenoquine binds to plasma proteins (>99.5%), which influences its distribution and therapeutic concentration in the body .
- Long Half-life : With a half-life of approximately 14 days, tafenoquine allows for extended dosing intervals, improving patient compliance .
Pharmacokinetics
The pharmacokinetic profile of tafenoquine has been characterized through various clinical studies. Key parameters include:
Clinical Efficacy
Tafenoquine has demonstrated significant efficacy in clinical trials for the radical cure of P. vivax malaria. Studies have shown that higher doses correlate with reduced recurrence rates:
- Dose-Response Relationship : Each additional mg/kg of tafenoquine administered was associated with a 20% reduction in the odds of malaria recurrence within four months (odds ratio [OR]: 0.70) compared to lower doses .
- Comparative Efficacy : Tafenoquine’s efficacy was comparable to primaquine, with similar odds ratios for recurrence at adjusted doses .
Case Studies
- DETECTIVE Trials : In the DETECTIVE phase 2b and phase 3 trials, tafenoquine was administered at varying doses (50 mg to 600 mg). Results indicated a clear dose-dependent relationship with recurrence rates, emphasizing the importance of tailored dosing based on patient weight and response .
- GATHER Trial : This trial evaluated tafenoquine's effectiveness in preventing relapse over six months post-treatment. Patients receiving tafenoquine exhibited significantly lower rates of relapse compared to those receiving standard treatments .
Safety Profile
While tafenoquine is generally well-tolerated, some adverse effects have been noted:
Eigenschaften
IUPAC Name |
butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBKFGJRAOXYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106635-80-7 (Parent), 110-15-6 (Parent) | |
Record name | Tafenoquine succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10910065 | |
Record name | Tafenoquine succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106635-81-8 | |
Record name | Tafenoquine succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafenoquine succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 106635-81-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAFENOQUINE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.